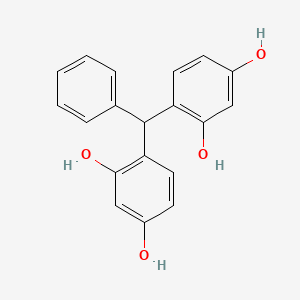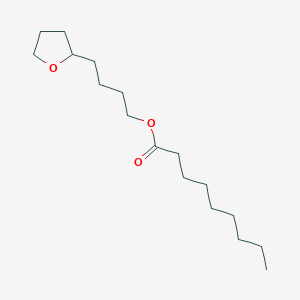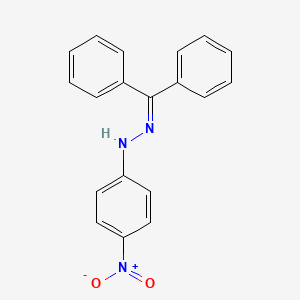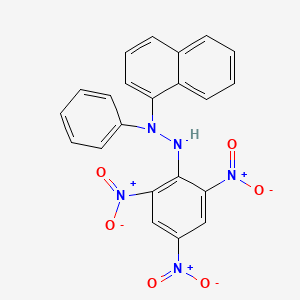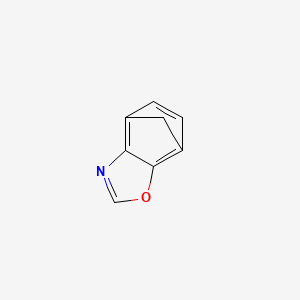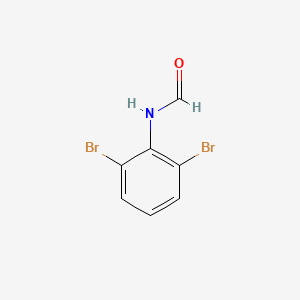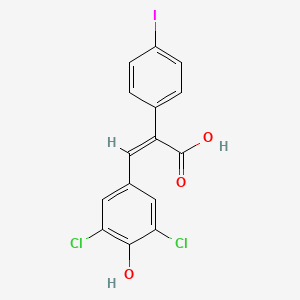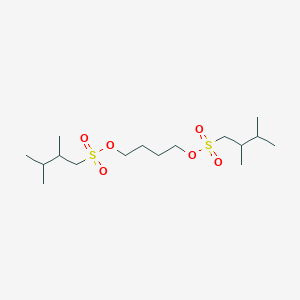
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is an organic compound that features a nitrophenyl group and a pyridinyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol typically involves the reaction of 2-nitrobenzaldehyde with 2-pyridylmethanol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridylmethanol attacks the carbonyl carbon of 2-nitrobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(2-nitrophenyl)-2-pyridin-2-ylmethanone.
Reduction: Formation of 1-(2-aminophenyl)-2-pyridin-2-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl group may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
1-(2-Nitrophenyl)ethanol: Similar structure but lacks the pyridinyl group.
2-Nitrobenzyl alcohol: Contains a nitrobenzyl group but lacks the pyridinyl group.
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is unique due to the presence of both nitrophenyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5455-70-9 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H12N2O3/c16-13(9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)15(17)18/h1-8,13,16H,9H2 |
InChI Key |
UVXFYWFBIYUTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=CC=CC=N2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
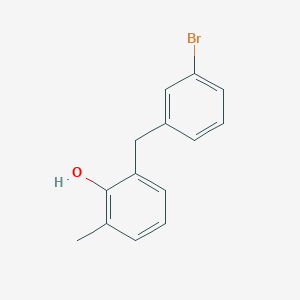
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
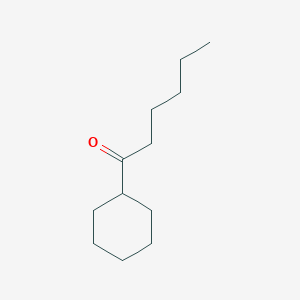
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
